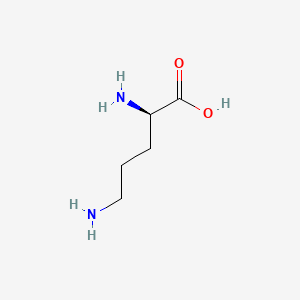
Diisopropylphosphine
Overview
Description
Diisopropylphosphine is an organophosphorus compound with the chemical formula C6H15P. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ether and benzene . This compound is known for its use as a reagent in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylphosphine can be synthesized through the reaction of isopropyl alcohol with phosphorus trichloride. The reaction typically requires the protection of an inert gas and is conducted at low temperatures to avoid the formation of hazardous by-products .
Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diisopropylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It reacts with halides to form corresponding phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions with halides often require the presence of a base to facilitate the substitution process.
Major Products:
Oxidation: this compound oxide.
Substitution: Various phosphine derivatives depending on the halide used.
Scientific Research Applications
Diisopropylphosphine has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which diisopropylphosphine exerts its effects involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic processes, facilitating the formation of desired products .
Comparison with Similar Compounds
Triisopropylphosphine: Another organophosphorus compound with similar properties but different steric and electronic effects.
Diethylphosphine: Similar in structure but with ethyl groups instead of isopropyl groups, leading to different reactivity and applications.
Uniqueness: Diisopropylphosphine is unique due to its specific steric and electronic properties, which make it particularly effective as a ligand in certain catalytic reactions. Its ability to form stable complexes with transition metals sets it apart from other similar compounds .
Properties
IUPAC Name |
di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIIYWASEVHBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)PC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336813 | |
| Record name | Diisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20491-53-6 | |
| Record name | Diisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-i-propylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of diisopropylphosphine is C6H15P, and its molecular weight is 118.17 g/mol.
A: 1H and 31P NMR spectroscopy are routinely employed to characterize this compound and its metal complexes. [, , , , , , ] For example, the 31P NMR chemical shifts are sensitive to the coordination environment of the phosphorus atom. [, ] X-ray crystallography is also frequently used to determine the solid-state structures of this compound complexes. [, , , , , , , , , , ]
A: The steric bulk of the isopropyl groups and the electronic properties of the metal center significantly influence the reactivity of this compound complexes. For instance, bulkier substituents on the phosphorus atom can hinder reactions, while electron-rich metal centers can enhance the reactivity of the ligand. []
A: this compound-containing complexes have been investigated as catalysts for various organic transformations. For example, they have shown promising activity in hydrogenation reactions [], C–C and C–P bond formation reactions [, ] and the synthesis of imines from alcohols and amines. []
A: The steric and electronic properties of the substituents on the phosphorus atom can impact catalytic performance. For instance, in the hydrogenation of benzylideneacetone using a chlorodihydridobis(this compound)iridium complex, kinetic evidence suggests the involvement of an iridium-η2-dihydrogen complex in activating molecular hydrogen. []
A: this compound derivatives, particularly the imino-bis(this compound chalcogenides), have emerged as valuable precursors for preparing metal chalcogenide nanomaterials. [, , , ]
A: Techniques like aerosol-assisted chemical vapor deposition (AACVD) utilize the thermal decomposition of these precursors to deposit thin films of materials like cadmium selenide (CdSe), antimony telluride (Sb2Te3), and indium telluride (In2Te3). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















